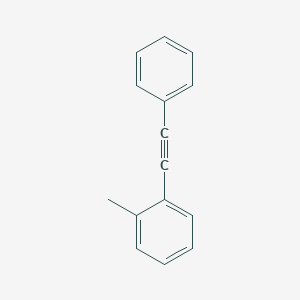

1-METHYL-2-PHENYLETHYNYL-BENZENE

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTIFECUYDUJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294331 | |

| Record name | 1-Methyl-2-(2-phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-60-5 | |

| Record name | 1-Methyl-2-(2-phenylethynyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(2-phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Senior Application Scientist's Guide to the Synthesis of 1-methyl-2-phenylethynyl-benzene via Sonogashira Coupling

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Protocol and Mechanistic Exploration of the Sonogashira Cross-Coupling Reaction for the Synthesis of Diarylacetylenes.

Abstract

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency and reliability in forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of 1-methyl-2-phenylethynyl-benzene, a valuable diarylacetylene scaffold. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind each experimental choice, offering a self-validating protocol grounded in established chemical principles. We will explore catalyst selection, reaction parameter optimization, a detailed step-by-step workflow, and critical troubleshooting insights to ensure reproducible, high-yield synthesis. This technical guide is designed to empower researchers to not only successfully execute this specific transformation but also to intelligently adapt the Sonogashira coupling for a wide array of complex molecular syntheses in pharmaceutical and materials science applications.[1][3][4]

Mechanistic Rationale: The "Why" Behind the Protocol

A robust understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling is not a single process but rather two interconnected, co-dependent catalytic cycles: a palladium cycle and a copper cycle.[5][6] The seamless interplay between these cycles is the key to forming the desired C-C bond under mild conditions.[1]

The Dual Catalytic Cycles:

-

The Palladium Cycle (The Main Engine): This cycle is responsible for activating the aryl halide and forming the final product.

-

Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex. The aryl halide (in our case, 2-iodotoluene) undergoes oxidative addition to this complex, forming a square planar Pd(II) intermediate.[1][6] This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl >> F).[1][6]

-

Transmetalation: The activated acetylide species is transferred from the copper cycle to the Pd(II) complex, displacing a halide ligand. This step unites the two cycles.[6]

-

Reductive Elimination: Following a cis-trans isomerization, the desired product, this compound, is eliminated from the palladium center. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][6]

-

-

The Copper Cycle (The Alkyne Activator): This cycle prepares the terminal alkyne for coupling.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the π-system of the terminal alkyne (phenylacetylene).

-

Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's proton is significantly increased, facilitating its removal to form a copper(I) acetylide intermediate.[5][6] This highly nucleophilic species is now primed for the transmetalation step.

-

The amine base plays a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen halide (HI) generated during the reaction, preventing side reactions and catalyst deactivation.[1]

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Design and Parameter Optimization

The success of the Sonogashira coupling hinges on the judicious selection of each reaction component. The steric and electronic properties of the substrates, catalysts, and ligands all play a critical role.[7]

Component Selection Rationale:

| Component | Selection for this Synthesis | Justification & Field Insights |

| Aryl Halide | 2-Iodotoluene | High Reactivity: The C-I bond is the weakest among aryl halides, facilitating rapid oxidative addition even at room temperature.[1][6] Steric Influence: The ortho-methyl group can influence reaction kinetics but is generally well-tolerated.[8] For less reactive aryl bromides or chlorides, higher temperatures and more electron-rich, bulky phosphine ligands are often necessary.[9] |

| Alkyne | Phenylacetylene | A standard, readily available terminal alkyne. The reaction is broadly tolerant of various functional groups on the alkyne partner.[6] |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also an excellent choice.[1][6] The triphenylphosphine ligands stabilize the palladium center. |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | The most common and effective co-catalyst for activating the alkyne.[6][10] Its presence allows the reaction to proceed under much milder conditions than copper-free variants.[6] |

| Base | Triethylamine (NEt₃) or Diisopropylamine (DIPA) | Acts as both the base for alkyne deprotonation and often as a co-solvent.[1] Must be anhydrous and high purity, as impurities can poison the catalyst.[11] Using the amine as a solvent ensures it is present in sufficient excess. |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | The solvent must be able to dissolve all components and must be rigorously deoxygenated.[1] DMF's high polarity can sometimes accelerate the reaction but can be harder to remove during work-up.[12] For many applications, using excess amine base (e.g., NEt₃) as the solvent is highly effective.[13] |

Key Optimization Insight: The primary competing side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct.[5][10] This is promoted by the presence of oxygen. Therefore, maintaining strict anaerobic (oxygen-free) conditions via techniques like freeze-pump-thaw cycles or sparging with an inert gas is the single most critical factor for achieving high yields and product purity.

Validated Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected observations. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Caption: Experimental workflow for Sonogashira coupling.

A. Reagents and Equipment

-

Reagents: 2-Iodotoluene (1.0 equiv.), Phenylacetylene (1.2-1.5 equiv.), PdCl₂(PPh₃)₂ (1-5 mol%), CuI (2-10 mol%), Anhydrous Triethylamine (NEt₃), Anhydrous THF.

-

Equipment: Schlenk flask, magnetic stirrer hotplate, Schlenk line with Nitrogen/Argon supply, syringes, needles, standard laboratory glassware for work-up and chromatography.

B. Step-by-Step Procedure

-

Inert Atmosphere Setup: A dry Schlenk flask equipped with a magnetic stir bar is connected to a Schlenk line and subjected to three vacuum/inert gas backfill cycles to remove all oxygen and moisture.

-

Catalyst Addition: Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (e.g., 0.025 mmol, 5 mol% for a 0.5 mmol scale reaction) and CuI (e.g., 0.025 mmol, 5 mol%). The flask is briefly evacuated and backfilled again.

-

Solvent and Base Addition: Add anhydrous THF (e.g., 5 mL) and anhydrous NEt₃ (e.g., 2 mL) via syringe. The solution should be stirred to dissolve the catalysts. The mixture may appear as a yellow-to-brown suspension.

-

Substrate Addition: Sequentially add 2-iodotoluene (e.g., 0.5 mmol, 1.0 equiv.) and then phenylacetylene (e.g., 0.75 mmol, 1.5 equiv.) via syringe.[8][14] A color change to a darker brown or black is common and does not necessarily indicate reaction failure.[11] A precipitate of triethylammonium iodide will form as the reaction proceeds.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the 2-iodotoluene starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.

-

Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether and pour into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction and complex with the copper salts.

-

Extraction and Drying: Separate the layers. Wash the organic layer sequentially with water and brine. Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a hexane/ethyl acetate gradient, to afford this compound as a pure product.[15][16]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The analytical data should correspond to published values.[14][16]

Troubleshooting and Field Insights

Even robust protocols can encounter issues. A logical, mechanism-based approach to troubleshooting is essential.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive Catalyst: Oxygen contamination has oxidized the Pd(0) catalyst. | Ensure all solvents and reagents are rigorously degassed. Improve inert atmosphere technique (e.g., use freeze-pump-thaw for solvents). |

| 2. Impure Reagents: Water or other impurities in the amine base or solvent can poison the catalyst. | Distill the amine base from a suitable drying agent (e.g., CaH₂). Use freshly opened or properly stored anhydrous solvents.[11] | |

| 3. Unreactive Substrate: If using an aryl bromide, room temperature may be insufficient. | Increase the reaction temperature to 60-100 °C. Consider a more electron-rich ligand like dppf instead of PPh₃.[9] | |

| Significant Homocoupling (Glaser Product) | 1. Oxygen Contamination: O₂ is a known promoter of the Glaser coupling side reaction. | The primary solution is to rigorously exclude oxygen from the reaction vessel (see above). |

| 2. High Copper Concentration: Excess copper can favor the homocoupling pathway. | Reduce the loading of CuI. In persistent cases, switch to a "copper-free" Sonogashira protocol, which may require a different base (e.g., piperidine) or additives.[17] | |

| Formation of Palladium Black | 1. Ligand Dissociation: The phosphine ligands may dissociate from the palladium center, leading to aggregation and precipitation of inactive palladium metal. | Using a slightly higher ligand-to-palladium ratio can sometimes help. Ensure the solvent is appropriate; some solvents like THF can promote this decomposition.[11] |

Safety Imperatives

While a powerful synthetic tool, the Sonogashira coupling is not without hazards. A thorough risk assessment is mandatory before beginning any experimental work.

-

Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. On a larger scale, this heat generation can pose a significant risk of a runaway reaction.[18][19] Always monitor the reaction temperature during initial trials and consider controlled addition of reagents for scale-up operations.

-

Reagent Toxicity: Palladium catalysts, copper salts, and organic solvents are toxic. Handle these materials in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Benzene, a potential solvent, is a known carcinogen and should be avoided if possible.[20]

-

Inert Atmosphere: The use of an inert gas line requires proper training to avoid over-pressurization of glassware.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely execute the Sonogashira synthesis of this compound and leverage this powerful reaction for the advancement of their scientific objectives.

References

-

Sonogashira coupling - Wikipedia. (n.d.). [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). [Link]

-

Sonogashira Coupling - BYJU'S. (n.d.). [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). [Link]

-

Shroder, M. The Sonogashira Coupling. (n.d.). [Link]

-

Jadhav, G. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Li, Y., & Wang, J. (2014). Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

-

Rafique, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

-

Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. (n.d.). [Link]

-

Zhuravlev, F., et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

-

Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (n.d.). [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Link]

-

Panda, S. S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]

-

Zhuravlev, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

-

Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). [Link]

-

Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). [Link]

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). [Link]

-

What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). [Link]

-

Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). [Link]

-

Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - ResearchGate. (n.d.). [Link]

-

Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - NIH. (2013). [Link]

-

2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile - Organic Syntheses Procedure. (n.d.). [Link]

-

Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering. (2022). [Link]

-

Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. books.lucp.net [books.lucp.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-2-phenylethynyl-benzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive spectroscopic characterization of 1-methyl-2-phenylethynyl-benzene (CAS No. 14309-60-5), a key intermediate in organic synthesis and a scaffold of interest in materials science and medicinal chemistry. A multi-technique approach is employed, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to provide an unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental causality behind the analytical choices. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction

This compound is an aromatic hydrocarbon featuring a tolyl group connected to a phenyl group via an ethynyl linker. This ortho-substituted arrangement imparts specific steric and electronic properties that make it a valuable building block for the synthesis of complex polycyclic aromatic systems, functional materials, and potential pharmaceutical agents. The precise connectivity and purity of such a molecule are paramount for its application. Therefore, a rigorous and multi-faceted spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring quality, understanding reactivity, and confirming structural identity. This guide details the application of four key spectroscopic techniques to create a complete analytical profile of the molecule.

Molecular Structure and Analytical Workflow

The structural integrity of a compound is the bedrock of its function. For this compound, each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, mass spectrometry confirms the molecular weight and fragmentation pattern, and UV-Vis spectroscopy reveals the nature of the conjugated electronic system.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The logical flow of analysis ensures comprehensive verification, starting with the most structurally informative technique, NMR, and supplemented by methods that confirm functional groups and overall molecular formula.

Caption: Workflow for the comprehensive spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Principles: Expertise & Experience

¹H NMR detects the magnetically active hydrogen nuclei. Their resonance frequency (chemical shift, δ) is exquisitely sensitive to the local electronic environment. Protons on an aromatic ring are deshielded by the ring current effect and appear at high chemical shifts (downfield), while protons on an alkyl group like methyl are more shielded and appear upfield. The proximity of the bulky and magnetically anisotropic phenylethynyl group to the ortho-methyl group is expected to influence their respective chemical shifts.

¹³C NMR provides a map of the carbon skeleton. The chemical shifts of carbon atoms are highly indicative of their hybridization and bonding. The sp-hybridized carbons of the internal alkyne are a key diagnostic feature, typically resonating in a unique window of the spectrum (~80-100 ppm).

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to produce sharp singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.

¹H NMR Analysis

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The aromatic region is complex due to overlapping signals from the two phenyl rings, while the methyl group appears as a distinct singlet in the aliphatic region.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.56-7.52 | multiplet | 2H | H2', H6' |

| 7.50 | doublet | 1H | H6 |

| 7.37-7.31 | multiplet | 3H | H3', H4', H5' |

| 7.25-7.22 | multiplet | 2H | H3, H4, or H5 |

| 7.18-7.15 | multiplet | 1H | H3, H4, or H5 |

| 2.52 | singlet | 3H | H7 (Methyl) |

Data sourced from supporting information of a peer-reviewed publication.[2]

Interpretation:

-

The signals between 7.15 and 7.56 ppm, integrating to 9 protons, correspond to the aromatic protons of both the tolyl and phenyl rings.

-

The downfield singlet at 2.52 ppm, integrating to 3 protons, is unequivocally assigned to the methyl group (H7). Its chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum confirms the presence of 15 unique carbon atoms, consistent with the molecular formula C₁₅H₁₂. The alkyne carbons provide a crucial diagnostic signal.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 140.3 | C1 |

| 131.9 | C2', C6' |

| 131.6 | Aromatic CH |

| 129.6 | Aromatic CH |

| 128.3 | C3', C5' |

| 128.2 | C4' |

| 125.6 | Aromatic CH |

| 123.7 | C1' |

| 121.2 | C2 |

| 94.3 | Cα (Alkyne) |

| 88.6 | Cβ (Alkyne) |

| 20.8 | C7 (Methyl) |

Note: Full assignment of all aromatic carbons can be complex. The data is a composite representation from available literature. The key diagnostic peaks are the methyl and alkyne carbons.[3]

Interpretation:

-

The signal at 20.8 ppm corresponds to the methyl carbon (C7).

-

The two signals at 94.3 and 88.6 ppm are characteristic of the sp-hybridized alkyne carbons (Cα and Cβ). Their distinct chemical shifts are influenced by the different aromatic rings to which they are attached.[4][5]

-

The remaining signals in the 121-141 ppm range are assigned to the 12 aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles: Expertise & Experience

The key vibrational modes for this compound are the C≡C stretch of the alkyne, the C-H stretches of the aromatic rings (sp² carbons), and the C-H stretch of the methyl group (sp³ carbon). The C≡C stretch for an internal, unsymmetrically substituted alkyne is expected to be present, though it may be weaker than in a terminal alkyne due to a smaller change in dipole moment during the vibration.[6][7]

Experimental Protocol: A Self-Validating System

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Background Scan: Perform a background scan with no sample on the ATR crystal to record the ambient spectrum (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the neat sample (if liquid) or a solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Spectral Interpretation

The IR spectrum should display characteristic bands confirming the major structural components of the molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2975-2850 | C-H Stretch | Methyl (sp³ C-H) |

| 2260-2100 | C≡C Stretch | Internal Alkyne |

| 1600-1450 | C=C Stretch | Aromatic Ring |

These ranges are based on established spectroscopic principles.[8][9]

Interpretation:

-

A weak to medium intensity band around 2220 cm⁻¹ would confirm the presence of the C≡C triple bond.[7]

-

Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

-

Absorptions just below 3000 cm⁻¹ confirm the C-H bonds of the methyl group.[10]

-

Several sharp bands in the 1600-1450 cm⁻¹ "fingerprint" region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Theoretical Principles: Expertise & Experience

In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged radical ion called the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. The M⁺• is often energetically unstable and fragments into smaller, more stable ions. The pattern of fragmentation is predictable and provides a structural fingerprint.

Experimental Protocol: A Self-Validating System

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the sample from any impurities before it enters the MS.

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

Ionization: Use a standard electron ionization (EI) source, typically operating at 70 eV.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Data Analysis

The molecular formula C₁₅H₁₂ gives a molecular weight of 192.26 g/mol .

-

Molecular Ion (M⁺•): A strong peak is expected at m/z = 192 . This corresponds to the intact molecule with one electron removed, confirming the molecular formula.[2]

-

Fragmentation Pattern: The stability of the aromatic systems suggests the molecular ion will be relatively abundant. Plausible fragmentation pathways involve the cleavage of the weakest bonds.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

-

[M - 15]⁺: Loss of a methyl radical (•CH₃) would produce a highly stable cation at m/z = 177 . This is often a very common fragmentation for tolyl-containing compounds.

-

m/z = 91: The formation of the tropylium ion ([C₇H₇]⁺) is a classic fragmentation pattern for compounds containing a benzyl or tolyl moiety and would be expected here.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing conjugated systems.

Theoretical Principles: Expertise & Experience

The phenylethynyl moiety is a conjugated system of π-electrons. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs UV light to promote π → π* electronic transitions. The absorption maximum (λ_max) is indicative of the extent of conjugation.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or hexane. A typical concentration is around 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0).

-

Measurement: Fill a second cuvette with the sample solution and place it in the sample beam. Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorbance spectrum.

Spectral Features

-

Strong absorptions (high molar absorptivity) are expected in the UV region, likely between 230-300 nm.

-

The spectrum may show multiple bands corresponding to different π → π* transitions within the aromatic rings and the conjugated alkyne system. The overall spectrum will be a composite of the chromophores present.

Summary of Spectroscopic Data

Table 4: Consolidated Spectroscopic Profile

| Technique | Feature | Observed Data/Value |

| ¹H NMR | Methyl Protons | δ 2.52 ppm (singlet, 3H) |

| Aromatic Protons | δ 7.15-7.56 ppm (multiplets, 9H) | |

| ¹³C NMR | Methyl Carbon | δ 20.8 ppm |

| Alkyne Carbons | δ 94.3, 88.6 ppm | |

| Aromatic Carbons | δ 121-141 ppm | |

| IR | Alkyne C≡C Stretch | ~2220 cm⁻¹ (expected) |

| Aromatic C-H Stretch | >3000 cm⁻¹ (expected) | |

| Alkyl C-H Stretch | <3000 cm⁻¹ (expected) | |

| MS (EI) | Molecular Ion [M]⁺• | m/z 192 |

| Key Fragment | m/z 177 ([M-CH₃]⁺) | |

| UV-Vis | λ_max | ~230-300 nm (expected) |

Conclusion

The comprehensive characterization of this compound is successfully achieved through the synergistic application of NMR, IR, and mass spectrometry, with supplementary insights from UV-Vis spectroscopy. The combined data from these techniques provides an unambiguous confirmation of the molecular structure, including the carbon-hydrogen framework, the presence of key functional groups (alkyne, methyl, aromatic rings), and the molecular weight. This detailed analytical guide serves as a robust reference for quality control, reaction monitoring, and further research involving this versatile chemical entity.

References

-

D.A.R. Williams, A.J. Amass, P.M.G. Ddamulira, The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes, Designed Monomers and Polymers, 7:5, 467-478. [Link]

-

Taylor & Francis Online, The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes, (2012-04-02). [Link]

- Supporting Information for a relevant chemical synthesis publication providing NMR spectra. A direct link is not available, but the data is referenced from a document containing spectra for compound '3d'.

-

Supporting Information for a publication by T. Nanjo et al., detailing synthesis and characterization, referencing compound '3vA'. [Link]

-

Chemistry LibreTexts, 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

B.A. Smith, An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes, Spectroscopy Online (2017-07-01). [Link]

-

J. Ashenhurst, Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra, Master Organic Chemistry (2016-11-23). [Link]

-

University of Colorado Boulder, IR Spectroscopy Tutorial: Alkynes. [Link]

-

Maricopa Open Digital Press, IR Spectrum and Characteristic Absorption Bands. [Link]

-

Supporting Information for a publication by Nolan et al., detailing experimental procedures including NMR referencing. [Link]

-

Chemguide, FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia, Fragmentation (mass spectrometry). [Link]

-

University of Calgary, Infrared Spectrum of Methylbenzene. [Link]

-

M.T. Huggins et al., Mapping the influence of ligand electronics on the spectroscopic and 1O2 sensitization characteristics of Pd(ii) biladiene complexes bearing phenyl–alkynyl groups..., Dalton Transactions (RSC Publishing). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. Methylbenzene [applets.kcvs.ca]

- 11. Mapping the influence of ligand electronics on the spectroscopic and 1O2 sensitization characteristics of Pd(ii) biladiene complexes bearing phenyl–alkynyl groups at the 2- and 18-positions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methyl-2-phenylethynyl-benzene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-2-phenylethynyl-benzene (also known as 2-phenylethynyltoluene). Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, supported by field-proven insights and established experimental protocols.

Introduction: The Structure in Focus

This compound is an aromatic compound featuring a disubstituted benzene ring. The ortho-positioning of a methyl group (-CH₃), which is weakly electron-donating, and a phenylethynyl group (-C≡C-Ph), which exhibits significant magnetic anisotropy, creates a distinct and informative NMR fingerprint. Understanding this fingerprint is crucial for verifying its synthesis and for predicting its chemical behavior. NMR spectroscopy serves as the primary analytical tool for the unambiguous structural confirmation of such molecules.

Core Principles: Interpreting the Spectrum

The NMR spectrum of this compound is governed by several key factors:

-

Chemical Shift (δ): The location of a signal in the NMR spectrum is determined by the local electronic environment of the nucleus. Electron-donating groups (like -CH₃) shield nearby nuclei, shifting their signals upfield (to lower ppm values), while electron-withdrawing or anisotropic groups (like the phenyl and alkyne moieties) cause downfield shifts.

-

Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent carbons results in the splitting of signals. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and spatial relationship of atoms.

-

Magnetic Anisotropy: The π-electron systems of the benzene rings and the carbon-carbon triple bond generate their own local magnetic fields. This anisotropy causes significant deshielding (downfield shifts) for nuclei located in specific spatial orientations relative to these functional groups, a critical factor in assigning the aromatic protons of this molecule.

Structural Analysis and Data Presentation

To facilitate a clear understanding, the molecular structure with standardized numbering is presented below. This numbering is used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[1] The signals are assigned as follows:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale for Assignment |

| 7.62 | d | 6.8 | 2H | H-2', H-6' | These ortho-protons of the terminal phenyl ring are deshielded by the anisotropic effect of the adjacent alkyne. |

| 7.56 | d | 7.6 | 1H | H-6 | This proton is ortho to the bulky and anisotropic phenylethynyl group, causing a significant downfield shift. |

| 7.42 | d | 6.4 | 3H | H-3', H-4', H-5' | These signals for the meta and para protons of the terminal phenyl ring overlap, forming a complex multiplet. |

| 7.28 | d | 4.4 | 2H | H-3, H-5 | These protons on the methyl-substituted ring are in a relatively shielded environment. |

| 7.22 | dt | 8.4, 4.4 | 1H | H-4 | This proton exhibits coupling to both its ortho and meta neighbors. |

| 2.58 | s | - | 3H | H-7 (CH₃) | The singlet signal in the aliphatic region is characteristic of the methyl group protons. |

Table 1: ¹H NMR data (400 MHz, CDCl₃) for this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. The data, acquired at 100 MHz in CDCl₃, is summarized below.[1]

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| 140.2 | C-1 | Quaternary carbon attached to the electron-donating methyl group, shifted downfield. |

| 131.8 | C-2', C-6' | Aromatic carbons on the terminal phenyl ring. |

| 131.5 | C-3', C-5' | Aromatic carbons on the terminal phenyl ring. |

| 129.5 | C-6 | Aromatic CH carbon adjacent to the methyl-bearing carbon. |

| 128.4 | C-4' | Para carbon of the terminal phenyl ring. |

| 128.3 | C-4 | Aromatic CH carbon. |

| 128.2 | C-5 | Aromatic CH carbon. |

| 125.6 | C-3 | Aromatic CH carbon. |

| 123.6 | C-1' | Quaternary carbon of the terminal phenyl ring attached to the alkyne. |

| 123.1 | C-2 | Quaternary carbon attached to the alkyne group. |

| 93.4 | C-9 | Alkyne carbon attached to the terminal phenyl ring. |

| 88.4 | C-8 | Alkyne carbon attached to the methyl-substituted benzene ring. |

| 20.7 | C-7 (CH₃) | The methyl carbon signal appears in the typical upfield aliphatic region. |

Table 2: ¹³C NMR data (100 MHz, CDCl₃) for this compound.[1]

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of the obtained data, a standardized experimental protocol is essential. The following section outlines a field-proven methodology for acquiring high-quality NMR spectra for small organic molecules like this compound.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodological Steps

-

Sample Preparation:

-

Accurately weigh approximately 15 mg of solid this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic as it is an excellent solvent for a wide range of organic compounds and its residual proton signal (at 7.26 ppm) typically does not interfere with the aromatic signals of the analyte.

-

Include an internal standard, most commonly tetramethylsilane (TMS), at a concentration of 0.03% (v/v) for precise chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[1]

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's lock system will use the deuterium signal from the CDCl₃ to maintain a stable magnetic field. Automated or manual shimming procedures are then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Typically, 16 scans are sufficient for a sample of this concentration. A relaxation delay of 1-2 seconds between scans ensures that the magnetization returns to equilibrium, allowing for accurate signal integration.

-

¹³C NMR Acquisition: Due to the lower natural abundance of the ¹³C isotope, more scans are required. A typical experiment may involve 1024 scans with a 2-second relaxation delay. The use of proton decoupling during acquisition collapses the carbon signals into sharp singlets, simplifying the spectrum.

-

-

Data Processing:

-

The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.

-

The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm for the ¹H spectrum and the central peak of the CDCl₃ triplet to 77.16 ppm for the ¹³C spectrum.

-

For the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons it represents.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts and coupling patterns are highly diagnostic, reflecting the interplay between the electron-donating methyl group and the anisotropic phenylethynyl substituent. The detailed assignments presented in this guide, based on established principles of NMR spectroscopy and supported by literature data, offer a robust framework for the characterization of this and structurally related compounds. Adherence to the outlined experimental protocol ensures the acquisition of high-fidelity, reliable data crucial for research and development applications.

References

-

Wang, L., et al. (2019). Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. The Royal Society of Chemistry. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Tolyl-phenylethynyl-benzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolyl-phenylethynyl-benzenes represent a significant subclass of oligo(phenyleneethynylene)s (OPEs), a class of π-conjugated systems known for their rigid, rod-like structure and intriguing optical and electronic properties.[1] The incorporation of a tolyl group (a methyl-substituted phenyl ring) provides a subtle yet powerful means to modulate the physicochemical characteristics of the parent phenylethynyl-benzene scaffold. This guide offers a comprehensive exploration of the synthesis, structural characterization, and the nuanced physical and chemical properties of these molecules. We will delve into the causal relationships between the isomeric position of the methyl group (ortho, meta, para) and the resulting thermal, photophysical, and electronic behaviors, providing field-proven insights and detailed experimental protocols for their characterization. This document is intended to serve as a foundational resource for researchers leveraging these versatile compounds in materials science, molecular electronics, and biomedical applications.

Introduction: The Architectural Significance of Tolyl-phenylethynyl-benzenes

Oligo(phenyleneethynylene)s (OPEs) are defined by their alternating arrangement of phenyl rings and ethynyl (carbon-carbon triple bond) linkers.[2] This structure results in a highly conjugated π-electron system, which is the origin of their potent fluorescence and charge transport capabilities.[1][3] The general structure of a tolyl-phenylethynyl-benzene features a central benzene ring connected to two phenylethynyl arms, one of which is terminated by a tolyl group.

The primary allure of the tolyl moiety lies in its dual nature:

-

Electronic Influence: The methyl group is a weak electron-donating group, which can subtly alter the electron density of the π-conjugated system, thereby influencing the HOMO-LUMO energy gap and, consequently, the photophysical properties.[4]

-

Steric Influence: The position of the methyl group, particularly in the ortho position, can introduce steric hindrance. This can disrupt the planarity of the molecule, affecting the degree of π-conjugation and leading to significant changes in absorption/emission spectra and thermal stability.[5][6]

Understanding how to harness these effects is critical for designing molecules with tailored properties for applications ranging from organic light-emitting diodes (OLEDs) and molecular wires to fluorescent probes for biological imaging.[1][7]

Synthesis and Structural Elucidation

The construction of the tolyl-phenylethynyl-benzene framework is most commonly achieved via the Sonogashira cross-coupling reaction. This robust and versatile palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[8]

Generalized Synthetic Approach

The synthesis typically involves the coupling of a dihalobenzene (e.g., 1,4-diiodobenzene) with phenylacetylene and a tolylacetylene in a stepwise manner. The order of addition and stoichiometry are controlled to produce the desired asymmetric product.

Key Reagents:

-

Palladium Catalyst: Typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

-

Copper(I) Co-catalyst: Often CuI.

-

Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used to neutralize the hydrogen halide byproduct.

-

Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Below is a diagram illustrating the logical workflow for a typical Sonogashira coupling synthesis.

Caption: Generalized workflow for the synthesis of tolyl-phenylethynyl-benzenes via Sonogashira coupling.

Structural Characterization Protocols

Affirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Key Spectroscopic Signatures for Tolyl-phenylethynyl-benzenes

| Technique | Feature | Expected Observations |

| ¹H NMR | Aromatic Protons | Signals in the range of δ 7.0-7.8 ppm. The splitting patterns reveal the substitution on the benzene rings.[9] |

| Methyl Protons | A characteristic singlet around δ 2.3-2.5 ppm.[10][11] | |

| ¹³C NMR | Alkyne Carbons | Two quaternary signals typically observed between δ 85-95 ppm.[10][11] |

| Aromatic Carbons | Multiple signals between δ 110-140 ppm.[9] | |

| Methyl Carbon | A signal in the upfield region, typically around δ 21 ppm.[10] | |

| Mass Spec. | Molecular Ion | A prominent peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10][12] |

| FT-IR | C≡C Stretch | A weak but sharp absorption band around 2200-2220 cm⁻¹. |

| Aromatic C-H | Stretching vibrations observed above 3000 cm⁻¹. |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified tolyl-phenylethynyl-benzene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[13]

Core Physical and Chemical Properties

The substitution of the tolyl group directly impacts the molecule's physical and chemical behavior.

Solubility and Thermal Properties

Tolyl-phenylethynyl-benzenes are generally soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and toluene, with solubility decreasing in more polar solvents.

Thermal stability is a critical parameter for applications in electronics and high-performance materials.[4][14] It is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is a key indicator of thermal stability. Phenylethynyl-terminated compounds are known for their high thermal stability, often forming a high char yield upon pyrolysis.[15]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify melting points (Tm) and glass transition temperatures (Tg).[16]

Table 2: Representative Thermal Properties of Substituted Phenylethynyl-Benzenes

| Compound Type | Property | Typical Value Range | Significance |

| Phenylethynyl-Terminated Resins | Decomposition Temp (Td) | > 400 °C in N₂ | High thermal stability is crucial for high-temperature applications.[17][18][19] |

| Tolyl-Substituted BPEBs* | Melting Point (Tm) | 60 - 200 °C | Influenced by molecular symmetry and intermolecular forces. The ortho-isomer often has a lower melting point due to disrupted packing.[16] |

| Cured Phenylethynyl Resins | Glass Transition (Tg) | > 250 °C | Indicates the temperature at which the cured, rigid polymer transitions to a more rubbery state.[20] |

*BPEB: Bis(phenylethynyl)benzene

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program:

-

Data Analysis: Plot the sample weight percentage as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Photophysical Properties

The extended π-conjugation in tolyl-phenylethynyl-benzenes gives rise to strong absorption in the ultraviolet-visible region and, typically, significant fluorescence.[7][21]

-

UV-Vis Absorption: The absorption spectra are characterized by intense bands corresponding to π-π* electronic transitions along the long axis of the molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation.[5][21]

-

Fluorescence Emission: Upon excitation, these molecules often exhibit strong fluorescence. The emission wavelength, quantum yield (Φ_F), and fluorescence lifetime are key parameters. The energy difference between the absorption and emission maxima is known as the Stokes shift.

The position of the tolyl's methyl group can tune these properties:

-

Para and Meta Isomers: The weak electron-donating effect of the methyl group may cause a slight red-shift (bathochromic shift) in both absorption and emission spectra compared to the unsubstituted analogue.[4]

-

Ortho Isomer: Steric hindrance between the methyl group and the adjacent ethynyl linker can force the tolyl ring to twist out of plane. This reduces the effective conjugation length, leading to a blue-shift (hypsochromic shift) in the absorption and emission spectra.[5][6]

Table 3: Representative Photophysical Data for Substituted Phenylethynyl-Benzenes in Solution

| Compound Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Notes |

| 1,4-Bis(phenylethynyl)benzene | ~325-340 | ~350-380 | High | Serves as a benchmark for studying substituent effects.[5][22][23][24] |

| Donor-Substituted OPEs | Red-shifted | Red-shifted | Varies | Electron-donating groups generally lower the HOMO-LUMO gap.[5][8] |

| Sterically Hindered OPEs | Blue-shifted | Blue-shifted | Can be high | Disruption of planarity increases the energy gap.[5][6] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent (e.g., cyclohexane, THF) in a quartz cuvette. The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Acquisition of Emission Spectrum:

-

Determine the λ_max from the UV-Vis absorption spectrum. Set this as the excitation wavelength.

-

Scan the emission wavelengths, starting from ~10 nm above the excitation wavelength to the near-IR region.

-

-

Acquisition of Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum, confirming the emitting species.

-

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Structure-Property Causality: The Isomeric Effect

The choice of the methyl group's position on the terminal phenyl ring is a key design element that dictates the final properties of the molecule. The interplay between electronic and steric effects is central to this control.

Caption: Relationship between tolyl isomer position and resulting physicochemical properties.

-

Ortho Isomer: The dominant factor is steric hindrance. The resulting twist in the molecular backbone shortens the effective conjugation length. This leads to a larger HOMO-LUMO gap, manifesting as a blue-shift in absorption and emission. The less symmetric, twisted shape also hinders efficient crystal packing, often resulting in a lower melting point and potentially higher solubility compared to the other isomers.

-

Meta Isomer: Steric effects are minimal. The electronic influence of the methyl group is primarily inductive. The impact on the overall π-system is modest, leading to properties that are very similar to the unsubstituted parent compound, with only minor spectral shifts.

-

Para Isomer: This isomer maintains the linear, rod-like shape of the molecule, allowing for maximum π-conjugation along the backbone. The electron-donating methyl group is positioned to have the most significant electronic influence, resulting in a slight red-shift in the photophysical properties compared to the unsubstituted analogue. Its high symmetry often leads to efficient crystal packing and a higher melting point.

Applications and Future Outlook

The tunability of tolyl-phenylethynyl-benzenes makes them attractive candidates for a variety of advanced applications:

-

Materials Science: Their high thermal stability and defined electronic properties make them suitable for use in thermosetting resins for aerospace applications and as components in liquid crystal displays.[14][25][26] The parent 1,4-bis(phenylethynyl)benzene has been shown to be an efficient UV-emitting annihilator for triplet-triplet annihilation upconversion.[24]

-

Molecular Electronics: The rigid, conjugated backbone serves as a model for a "molecular wire," with the potential to transport charge over nanometer-scale distances.[1]

-

Drug Development & Bio-imaging: The strong fluorescence of these compounds can be harnessed to develop fluorescent probes. By attaching specific targeting moieties, these molecules could be used for cellular imaging and diagnostics. Their rigid structure can also be used as a scaffold for designing novel therapeutic agents.[1]

The future of research in this area will likely focus on creating more complex architectures, including polymers and co-polymers, to amplify the desired properties. Further functionalization of the tolyl-phenylethynyl-benzene core will enable the development of "smart" materials that respond to external stimuli, opening new frontiers in sensing, diagnostics, and optoelectronics.

References

-

The thermal cure of phenylethynyl-terminated polyimides and selected model compounds. CORE. [Link]

-

Fritz Jr., H. F. (2023). PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE. UNM Digital Repository. [Link]

-

Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. (2018). JETIR.org. [Link]

-

Whitten, D. G., et al. (2011). Synthesis, self-assembly, and photophysical properties of cationic oligo(p-phenyleneethynylene)s. PubMed. [Link]

-

UV-vis spectra of phenylene ethynylene oligomers in solutions and on... ResearchGate. [Link]

-

An example of a phenylethynyl group. ResearchGate. [Link]

-

Thermogravimetric analysis (TGA) of different phenylethynyl... ResearchGate. [Link]

-

Synthesis and characterization of phenylethynylcarbonyl terminated novel thermosetting imide compound. Semantic Scholar. [Link]

-

Schill, J., et al. (2009). Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynylenes: from molecular to supramolecular properties. PubMed. [Link]

-

Phenylethyne. NIST WebBook. National Institute of Standards and Technology. [Link]

-

Ogoshi, T., et al. (2023). Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. MDPI. [Link]

-

A Doubly Bridged Bis(phenylethynyl)benzene: Different from a Twisted Tolan. (2018). Angewandte Chemie. [Link]

-

Fluorescence and absorption spectra of oligophenylenevinylenes: Vibronic coupling, band shapes, and solvatochromism. Scilit. [Link]

-

Tuning of Optoelectronic Properties in Oligo(phenyleneethynylene)-Based Cocrystals through Modulation of Charge-Transfer Interactions. (2023). PMC - PubMed Central. [Link]

-

Emission from Regioisomeric Bis(phenylethynyl)benzenes during Pulse Radiolysis. (2007). ACS Publications. [Link]

-

Supporting Information for Decarboxylative Cross-Coupling. Angewandte Chemie. [Link]

-

A photophysical study of substituted arylethynylenes. (2011). Durham e-Theses. [Link]

-

A photophysical study of substituted arylethynylenes. Sci-Hub. [Link]

-

Zhang, J., et al. (2014). Conformational Control of Oligo(p-Phenyleneethynylene)s With Intrinsic Substituent Electronic Effects: Origin of the Twist in Pentiptycene-Containing Systems. PubMed. [Link]

-

Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. (2023). NIH. [Link]

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

-

Chen, Y., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. MDPI. [Link]

-

Levitus, M., & Garcia-Garibay, M. A. (2002). A re-evaluation of the photophysical properties of 1,4-bis(phenylethynyl)benzene: a model for poly(phenyleneethynylene). PubMed. [Link]

-

Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. The Royal Society of Chemistry. [Link]

-

Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2023). Longdom Publishing. [Link]

-

Li, M., et al. (2023). Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. MDPI. [Link]

-

Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- - Supporting Information. ACS Publications. [Link]

-

Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. Semantic Scholar. [Link]

-

Chen, Y., et al. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. PubMed. [Link]

-

Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet-triplet annihilation upconversion. (2021). Journal of Materials Chemistry C. [Link]

-

Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. MDPI. [Link]

- Synthesis of phenylethynylbenzenes. (2018).

-

Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. (2024). PMC. [Link]

-

Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). The Royal Society of Chemistry. [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. [Link]

-

Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. [Link]

-

Triptycene-containing bis(phenylethynyl)benzene nematic liquid crystals. MIT. [Link]

-

(PDF) Deciphering Benzene–Heterocycle Stacking Interaction Impact on the Electronic Structures and Photophysical Properties of Tetraphenylethene-Cored Foldamers. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. "PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE" by Hugh F. Fritz Jr. [digitalrepository.unm.edu]

- 3. Tuning of Optoelectronic Properties in Oligo(phenyleneethynylene)-Based Cocrystals through Modulation of Charge-Transfer Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. A photophysical study of substituted arylethynylenes - Durham e-Theses [etheses.dur.ac.uk]

- 6. sci-hub.st [sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 10. rsc.org [rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US9981887B1 - Synthesis of phenylethynylbenzenes - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. jetir.org [jetir.org]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Synthesis and characterization of phenylethynylcarbonyl terminated novel thermosetting imide compound | Semantic Scholar [semanticscholar.org]

- 21. Synthesis, self-assembly, and photophysical properties of cationic oligo(p-phenyleneethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. A re-evaluation of the photophysical properties of 1,4-bis(phenylethynyl)benzene: a model for poly(phenyleneethynylene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet–triplet annihilation upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. web.mit.edu [web.mit.edu]

An In-Depth Technical Guide to the Isomers of Methyl-phenylethynyl-benzene: Synthesis, Properties, and Applications

Abstract

The diarylalkyne scaffold is a cornerstone in modern organic chemistry, finding extensive applications in materials science and drug discovery. Among this class of molecules, the isomers of methyl-phenylethynyl-benzene—distinguished by the ortho, meta, or para position of the methyl group—serve as fundamental building blocks for more complex functional materials and pharmaceutical agents. This technical guide provides an in-depth exploration of these isomers, detailing their synthesis, comparative physicochemical and spectroscopic properties, and key applications. We will delve into the causality behind the prevalent use of the Sonogashira cross-coupling reaction for their synthesis and present a validated experimental workflow from reaction to characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of these versatile compounds.

Introduction to the Isomers of Methyl-phenylethynyl-benzene

Methyl-phenylethynyl-benzene, with the chemical formula C₁₅H₁₂, exists as three distinct positional isomers based on the substitution pattern on the tolyl ring. These isomers share the same molecular weight but exhibit unique physical and spectroscopic properties due to the varied electronic and steric influence of the methyl group's position.

-

1-Methyl-2-(phenylethynyl)benzene (ortho-isomer): The proximity of the methyl and phenylethynyl groups induces steric hindrance that can influence molecular conformation and packing in the solid state.

-

1-Methyl-3-(phenylethynyl)benzene (meta-isomer): This isomer presents an asymmetric electronic distribution.[1]

-

1-Methyl-4-(phenylethynyl)benzene (para-isomer): A highly symmetric molecule, this isomer is often favored for creating linear, rigid structures ideal for applications in liquid crystals and organic electronics.[2][3]

Caption: The three positional isomers of methyl-phenylethynyl-benzene.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing diarylalkynes is the Sonogashira cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (an iodotoluene isomer).[4][5]

Mechanism and Rationale

The reaction's success hinges on a dual-catalytic cycle involving palladium and copper.[4][6]

-

Palladium Cycle: A Pd(0) complex undergoes oxidative addition with the aryl halide (R¹-X), forming a Pd(II) intermediate.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne (H-≡-R²) and a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The Pd(II) complex now bearing both the aryl and acetylide groups undergoes reductive elimination to yield the final diarylalkyne product (R¹-≡-R²) and regenerate the Pd(0) catalyst, thus completing the cycle.

The choice of a mild base, such as an amine or potassium carbonate, is critical to facilitate the deprotonation of the alkyne without causing unwanted side reactions.[7][8]

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: General Synthesis

This protocol is a self-validating system adapted from established methodologies for Sonogashira couplings.[7][8]

-

Reagent Preparation: In a two-neck round-bottom flask, combine the aryl iodide (e.g., 4-iodotoluene, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a copper co-catalyst (e.g., CuI, 0.04 mmol).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., 10 mL of dry methanol or N-methyl-2-pyrrolidone) followed by a suitable base (e.g., K₂CO₃, 3.0 mmol).[8] Finally, add the terminal alkyne (phenylacetylene, 1.2 mmol) via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120 °C) for 4-6 hours.[8] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and filter it to remove the catalyst and inorganic salts. Pour the filtrate into water and extract the organic product with a suitable solvent like ethyl acetate or CH₂Cl₂ (3 x 25 mL).[7][8]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure isomer.[9]

Physicochemical and Spectroscopic Properties

The position of the methyl group imparts distinct properties to each isomer, which are summarized below.

Table 1: Comparative Physicochemical Properties

| Property | 1-Methyl-2-(phenylethynyl)benzene (ortho) | 1-Methyl-3-(phenylethynyl)benzene (meta) | 1-Methyl-4-(phenylethynyl)benzene (para) |

| Molecular Formula | C₁₅H₁₂ | C₁₅H₁₂ | C₁₅H₁₂ |

| Molecular Weight | 192.26 g/mol | 192.26 g/mol | 192.26 g/mol |

| CAS Number | 14309-60-5[10] | 14635-91-7[1] | 3287-02-3[11] |

| Appearance | - | White Solid[8] | White Solid[7][12] |

| Melting Point (°C) | - | 69-70[8] | 72.5-74.5[9], 69-70[7], 66-68[12] |

Note: Data for the ortho-isomer is less commonly reported in readily available literature.

Table 2: Comparative Spectroscopic Data

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| meta-isomer | 7.50-7.53 (m, 2H), 7.30-7.40 (m, 5H), 7.21 (d, 1H), 7.12 (d, 1H), 2.33 (s, 3H)[8] | 138.0, 132.2, 131.6, 129.1, 128.7, 128.3, 128.2, 128.1, 123.3, 123.0, 89.5, 89.0, 21.2[8] |

| para-isomer | 7.54–7.50 (m, 2H), 7.42 (d, 2H), 7.36–7.30 (m, 3H), 7.15 (d, 2H), 2.37 (s, 3H)[13] | 138.39, 131.56, 131.51, 129.12, 128.32, 128.07, 123.50, 120.21, 89.56, 88.72, 21.51[13] |

Experimental Workflow: From Synthesis to Characterization

A robust workflow ensures reproducibility and high purity of the final product. The process is a logical sequence of synthesis, isolation, purification, and characterization.

Caption: Standard laboratory workflow for the synthesis and validation of methyl-phenylethynyl-benzene isomers.

Applications in Research and Development

Diarylalkynes are not merely synthetic curiosities; they are enabling platforms for advanced technologies and therapeutics.

Materials Science

The rigid, linear structure of diarylalkynes, particularly the para-substituted isomers, makes them exceptional candidates for liquid crystals and organic electronic materials.[2] They can be incorporated into larger conjugated systems to create organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other semiconductor devices. The ability to tune the electronic properties via substitution on the aryl rings allows for the precise design of materials with desired optical and electronic characteristics.[3]

Drug Discovery and Development

The alkyne functional group is a versatile handle in medicinal chemistry.[14] It is present in numerous approved drugs and serves as a key component in "click chemistry," a set of powerful, reliable reactions for rapidly synthesizing new molecular entities.[15][16] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, used to link molecules containing azides and alkynes.[17]

Methyl-phenylethynyl-benzene isomers can be used as precursors or fragments in drug discovery programs. They can be readily functionalized to explore chemical space and build libraries of compounds for high-throughput screening.[15][18] The diarylalkyne core can impart metabolic stability and favorable pharmacokinetic properties to a drug candidate.[14]

Conclusion

The isomers of methyl-phenylethynyl-benzene are foundational molecules in organic synthesis with significant practical value. Through reliable and scalable synthesis via the Sonogashira coupling, these compounds provide access to a wide range of applications, from advanced liquid crystal displays to novel therapeutic agents. Understanding their distinct properties, rooted in the simple positional change of a methyl group, allows researchers to select the optimal isomer for a given application. This guide provides the necessary technical framework for their synthesis, characterization, and strategic deployment in both materials science and drug discovery.

References

- Flow Chemistry: Sonogashira Coupling. (n.d.).

- Supporting Information for "Synthesis and characterization of Pd(0)@TpPa-1". (n.d.).

- Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. (2013). National Institutes of Health.

-

1-Methyl-3-(2-phenylethynyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

- Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. (2015). The Royal Society of Chemistry.

-

One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. (2008). Organic Chemistry Portal. Retrieved from [Link]

-